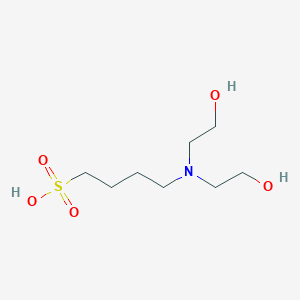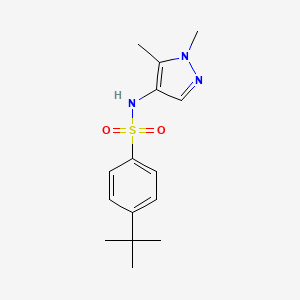
4-(Bis(2-hydroxyethyl)amino)butane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(2-hydroxyethyl)amino)butane-1-sulfonic acid, commonly known as BES, is a zwitterionic buffering agent that is widely used in various biochemical and biological research applications. It is a sulfonic acid derivative of butane, and its chemical formula is C8H19NO6S. BES is a highly water-soluble compound with a pKa value of 7.5, making it an effective buffer for a wide range of pH values.
Mecanismo De Acción
BES acts as a zwitterionic buffer, which means that it can both donate and accept protons depending on the pH of the solution. At low pH values, BES acts as a proton acceptor, while at high pH values, it acts as a proton donor. This property allows BES to maintain a stable pH environment in biological and biochemical systems, which is essential for many biological processes.
Biochemical and Physiological Effects:
BES has been shown to have minimal effects on biological systems, making it an ideal buffering agent for use in cell culture and other biological applications. It has also been shown to have minimal toxicity and is generally considered safe for use in research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BES is its ability to maintain a stable pH environment over a wide range of pH values. This property makes it an effective buffering agent for use in various biological and biochemical experiments. However, BES has some limitations, including its relatively high cost compared to other buffering agents and its limited solubility in organic solvents.
Direcciones Futuras
There are several future directions for research on BES. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the optimization of BES for use in specific biological and biochemical applications. Additionally, there is potential for the development of new derivatives of BES that have improved solubility and other properties that make them more suitable for use in research applications.
Métodos De Síntesis
BES can be synthesized by reacting 1,4-dibromobutane with 2-aminoethanol and sodium sulfite. The reaction yields BES as a white crystalline solid, which can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
BES is widely used as a buffering agent in various biochemical and biological research applications. It is commonly used in the preparation of cell culture media, protein purification, and enzyme assays. BES is also used in the study of protein-ligand interactions, as it has been shown to stabilize the conformation of proteins and enhance their solubility.
Propiedades
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5S/c10-6-4-9(5-7-11)3-1-2-8-15(12,13)14/h10-11H,1-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSYTLWRYJGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)




![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)

![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)